![molecular formula C19H19NO5S B2802415 (2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid CAS No. 327094-27-9](/img/structure/B2802415.png)
(2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid is a useful research compound. Its molecular formula is C19H19NO5S and its molecular weight is 373.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid is a member of the class of sulfonamide derivatives that have garnered significant attention due to their potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and the implications for drug development.
The primary biological activity of this compound is attributed to its role as an inhibitor of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme is critical in steroid metabolism and has been implicated in various hormone-dependent malignancies, including prostate and breast cancer.
Inhibition Selectivity
Recent studies have demonstrated that this compound exhibits a remarkable selectivity for AKR1C3 over its isoform AKR1C2. A study reported that certain derivatives could achieve up to 5000-fold selectivity for AKR1C3, which is crucial for minimizing off-target effects in therapeutic applications . The binding modes within the enzyme's active site reveal that the tetrahydroquinoline moiety of the compound fits well into the SP1 pocket of AKR1C3, facilitating strong interactions with surrounding residues .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Prostate Cancer Treatment
In a preclinical model assessing the efficacy of this compound against castration-resistant prostate cancer (CRPC), it was found that treatment with derivatives of this compound resulted in significant tumor regression. The mechanism was linked to the inhibition of AKR1C3, leading to reduced androgen signaling pathways .
Case Study 2: Breast Cancer Inhibition
Another study focused on breast cancer cell lines demonstrated that compounds similar to this compound effectively inhibited cellular proliferation. The observed IC50 values were consistent with those found in enzyme assays, confirming the compound's potential as a therapeutic agent against hormone-dependent tumors .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Research indicates that this compound is beneficial for:
- Parkinson's Disease : It has shown promise in improving motor symptoms and cognitive impairment associated with the disease. Current therapies often face limitations due to side effects; thus, this compound may provide a safer alternative .
- Schizophrenia : Its modulation of dopamine receptors could help mitigate negative symptoms and cognitive deficits in patients suffering from this condition .
- Alzheimer's Disease : The compound may also assist in treating cognitive decline in Alzheimer's patients by enhancing dopaminergic signaling .
Study on Parkinson's Disease
A clinical study evaluated the effects of (2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid on patients with mild cognitive impairment due to Parkinson's disease. The results demonstrated significant improvements in both motor functions and cognitive assessments compared to a placebo group, suggesting its potential as a monotherapy for Parkinson's disease .
Study on Schizophrenia
Another study focused on patients diagnosed with schizophrenia, where the compound was administered alongside standard treatment regimens. The findings indicated a reduction in negative symptoms and improved overall patient quality of life, highlighting its role as an adjunct therapy .
Eigenschaften
IUPAC Name |
(E)-3-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-25-17-8-6-14(7-9-19(21)22)12-18(17)26(23,24)20-11-10-15-4-2-3-5-16(15)13-20/h2-9,12H,10-11,13H2,1H3,(H,21,22)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEQLNWEKHKODN-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.